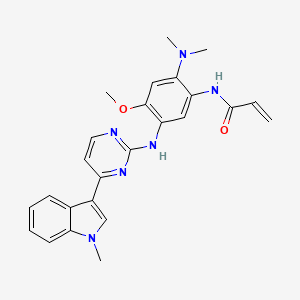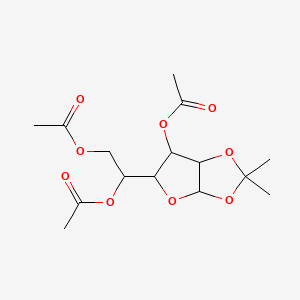amine](/img/structure/B12104030.png)
[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)propylamine: is an organic compound with the molecular formula C₁₁H₂₁N₃ It features an imidazole ring attached to a propyl chain, which is further connected to a pentan-2-yl amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation of Imidazole: The imidazole ring is then alkylated using 1-bromopropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Amination: The final step involves the reaction of 3-(1H-imidazol-1-yl)propane with pentan-2-amine under reductive amination conditions, typically using sodium cyanoborohydride as the reducing agent.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-(1H-Imidazol-1-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as bromoalkanes or chloromethanes.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized imidazole compounds with various substituents.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)propylamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and signaling pathways. Additionally, the compound can modulate the function of proteins by binding to specific sites, altering their conformation and activity.
Comparación Con Compuestos Similares
3-(1H-Imidazol-1-yl)propylamine: can be compared with other imidazole derivatives:
[3-(1H-Imidazol-1-yl)propyl]amine: Lacks the pentan-2-yl group, resulting in different chemical properties and biological activities.
3-(1H-Imidazol-1-yl)propylamine: Contains a methyl group instead of a pentan-2-yl group, leading to variations in reactivity and application.
3-(1H-Imidazol-1-yl)propylamine:
The uniqueness of 3-(1H-Imidazol-1-yl)propylamine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other imidazole derivatives.
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)pentan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-11(2)13-6-4-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3 |
Clave InChI |
PNFAKOJIBQYAEP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NCCCN1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)




